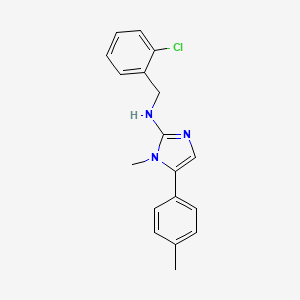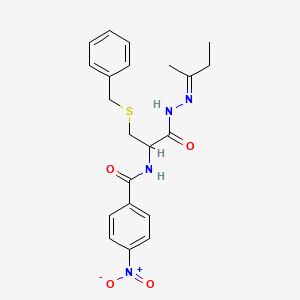![molecular formula C14H20ClNO4S2 B11566852 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione](/img/structure/B11566852.png)
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is a synthetic organic compound with the molecular formula C14H20ClNO4S2 and a molecular weight of 365.8959 . This compound is characterized by the presence of a thiolane ring, a butyl group, and a 4-chlorophenylsulfonyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate butyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The thiolane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}acetic acid: Similar structure but with an acetic acid moiety instead of the thiolane ring.
4-Chlorobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Uniqueness
3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H20ClNO4S2 |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3 |
InChI Key |
ZEDVTFWQYJXCBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11566769.png)
![N'~1~-[(E)-(3-methoxyphenyl)methylidene]-N'~9~-[(Z)-(3-methoxyphenyl)methylidene]nonanedihydrazide](/img/structure/B11566770.png)
![4-[(6-ethoxypyridazin-3-yl)oxy]-N-(2-methylpropyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11566783.png)

![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566792.png)
![5-Chloro-2-methoxy-4-methyl-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B11566794.png)

![2-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11566799.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566811.png)
methyl}phenol](/img/structure/B11566816.png)
![N-{3'-acetyl-5-methyl-2-oxo-1-[2-(piperidin-1-yl)ethyl]-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B11566821.png)
![ethyl 4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}benzoate](/img/structure/B11566823.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566835.png)
